![molecular formula C13H20Cl2N2 B1662946 TC 1698 dihydrochloride CAS No. 787587-06-8](/img/structure/B1662946.png)
TC 1698 dihydrochloride
Overview
Description
TC-1698 dihydrochloride is a drug developed by Targacept . It acts as a partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors . It has neuroprotective effects in animal studies and has been used as a lead compound to find further potent derivatives .
Molecular Structure Analysis
The IUPAC name for TC-1698 dihydrochloride is 2-pyridin-3-yl-1-azabicyclo [3.2.2]nonane dihydrochloride . The molecular formula is C13H20Cl2N2 . The exact mass is 274.10 and the molecular weight is 275.220 .Physical And Chemical Properties Analysis
TC-1698 dihydrochloride is a solid powder . It is soluble in DMSO . .Scientific Research Applications
Neuroscience Research
TC 1698 dihydrochloride: is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors . This specificity makes it a valuable tool in neuroscience research to study the role of these receptors in cognitive processes and neurodevelopmental disorders.
Neuroprotection Studies
Research has shown that TC 1698 dihydrochloride exhibits neuroprotective effects . It’s used in studies investigating protective strategies against neuronal damage caused by neurotoxic substances or conditions like ischemia.
Cognitive Enhancement
TC 1698 dihydrochloride has potential applications in enhancing cognitive functions. It’s being explored for its efficacy in improving memory and attention, which could be beneficial in conditions like Alzheimer’s disease .
Alzheimer’s Disease Research
This compound has been studied for its effects on Alzheimer’s disease due to its neuroprotective properties and potential to improve cognitive deficits associated with the disease .
Addiction Treatment
The role of α7 nicotinic acetylcholine receptors in addiction makes TC 1698 dihydrochloride a candidate for research into novel addiction treatments, particularly in understanding the neurochemical pathways of addictive behaviors .
Brain Injury Recovery
TC 1698 dihydrochloride’s neuroprotective qualities are also relevant in the context of brain injury. It’s used in research focused on recovery and regeneration after traumatic brain injuries .
Neurodegenerative Diseases
The compound’s ability to act on nicotinic acetylcholine receptors, which are implicated in various neurodegenerative diseases, positions it as a potential therapeutic agent in slowing disease progression .
Pharmacological Studies
In pharmacology, TC 1698 dihydrochloride is used to understand the interaction between drugs and nicotinic receptors, which can inform the development of new medications for neurological disorders .
Safety And Hazards
properties
IUPAC Name |
2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUQBCHNSBJMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CCC1CC2)C3=CN=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TC 1698 dihydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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